molecular formula C8H11N3 B15245204 n,n-Dimethyl-n'-pyridin-2-yl-formamidine

n,n-Dimethyl-n'-pyridin-2-yl-formamidine

Cat. No.: B15245204
M. Wt: 149.19 g/mol
InChI Key: PJDOURPMRIXEDD-JXMROGBWSA-N
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Description

N,N-Dimethyl-N'-pyridin-2-yl-formamidine (CAS 57040-75-2) is a methanimidamide derivative characterized by a planar amidine group linked to a pyridin-2-yl ring, a structure that confers unique physicochemical properties and makes it a valuable building block in organic synthesis and medicinal chemistry research . Its molecular framework, with the formula C 8 H 11 N 3 and a molecular weight of 149.19 g/mol, combines an electron-rich pyridine ring with the dimethyl-substituted amidine moiety, facilitating interactions with various biological targets . Scientific research has identified significant biological activities for this compound. In vitro studies suggest it exhibits antimicrobial activity against various bacterial strains, potentially by inhibiting cell wall synthesis or interfering with essential metabolic pathways . Furthermore, structural analogs have demonstrated anthelmintic efficacy, causing paralysis and mortality in model organisms . The mechanism of action is believed to involve binding to enzymes and receptors, modulated by hydrogen bonding and π-π interactions of the pyridine ring . As a chelating ligand containing a pyridylamine group, it is also of interest in the development of metal complexes with applications in catalysis and biomimetic chemistry . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N,N-dimethyl-N'-pyridin-2-ylmethanimidamide

InChI

InChI=1S/C8H11N3/c1-11(2)7-10-8-5-3-4-6-9-8/h3-7H,1-2H3/b10-7+

InChI Key

PJDOURPMRIXEDD-JXMROGBWSA-N

Isomeric SMILES

CN(C)/C=N/C1=CC=CC=N1

Canonical SMILES

CN(C)C=NC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-2-yl-formamidine typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Pyridine-2-carboxaldehyde and dimethylamine.

    Catalyst: A suitable catalyst such as an acid or base.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-pyridin-2-yl-formamidine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-2-yl-formamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as permanganate or hydrogen peroxide. The oxidation typically leads to the formation of pyridine derivatives and other by-products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Pyridine derivatives, dimethylamine, carbon dioxide.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-2-yl-formamidine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-yl-formamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.

    Receptor Modulation: It can bind to receptors, altering their conformation and affecting their signaling pathways.

Comparison with Similar Compounds

N,N-Dimethyl-N'-(pyrimidin-2-yl)formamidine (Compound B)

Structural Differences : Compound B replaces the pyridin-2-yl group with a pyrimidin-2-yl ring, introducing an additional nitrogen atom in the heterocycle. This increases electron-deficient character compared to Compound A.

Functional Performance :

  • Corrosion Inhibition: In 1.0 M HNO₃, Compound A outperforms Compound B, with electrochemical studies showing higher inhibition efficiency (e.g., 92% vs. 85% at 298 K). The pyridine ring in Compound A provides stronger electron donation, enhancing adsorption on copper surfaces .
  • Computational Insights : Density-functional theory (DFT) calculations (using methods from ) likely reveal higher electron density at the pyridine nitrogen in Compound A, facilitating stronger metal-surface interactions compared to the pyrimidine variant .

Table 1: Corrosion Inhibition Performance

Compound Inhibition Efficiency (%) Temperature (K) Key Feature
A 92 298 Pyridin-2-yl
B 85 298 Pyrimidin-2-yl

N1,N2-Bis(2-pyridyl)formamidine

Structural Differences : This compound features two pyridin-2-yl groups, enabling bidentate coordination to metal centers.

Coordination Chemistry :

  • In free form, the molecule adopts an as-trans-anti-s-cis conformation, which shifts to s-cis-syn-s-cis upon metal coordination (e.g., in Re complexes) .
  • Compared to Compound A, the bis-pyridyl derivative forms more stable metal complexes due to dual binding sites, making it preferable for catalytic or materials science applications .

Table 2: Coordination Properties

Compound Binding Sites Conformation (Free) Key Application
A Monodentate Not reported Corrosion inhibition
Bis-pyridyl analog Bidentate as-trans-anti-s-cis Metal complexes

Comparison with Urea Derivatives (Functional Group Analogs)

Urea derivatives like N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea (fluometuron) share a similar N,N-dimethyl-N'-aryl backbone but replace the formamidine (N–C=N) with a urea (N–C–O) group.

Key Differences :

  • Electronic Properties : The formamidine group in Compound A is more basic and polarizable than urea, enhancing its metal-binding and surface-adsorption capabilities.
  • Applications : Urea derivatives are primarily used as herbicides (e.g., fluometuron, isoproturon) , whereas formamidines like Compound A are tailored for corrosion inhibition or coordination chemistry.

Table 3: Functional Group Comparison

Compound Type Functional Group Key Application Example (Use)
Formamidine (A) N–C=N Corrosion inhibitor Copper in HNO₃
Urea derivative N–C–O Herbicide Fluometuron

Physical and Computational Insights

Molecular Properties :

  • Collision Cross-Section (CCS) : For N,N-dimethyl-N'-(2-pyridylethyl)formamidine, CCS values range from 140–151 Ų (depending on adducts) . Compound A, lacking the ethylene spacer, likely has a smaller CCS, enhancing diffusion efficiency in solution.
  • Thermochemical Data : DFT methods (e.g., B3LYP ) would predict Compound A’s adsorption energy on metal surfaces, correlating with its superior corrosion inhibition over Compound B .

Biological Activity

n,n-Dimethyl-n'-pyridin-2-yl-formamidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dimethylamidine group. The amidine functional group is characterized by the presence of a nitrogen atom with a free electron pair conjugated with the π-electrons of a C=N double bond, which enhances its reactivity and biological interactions.

Biological Activities

Antimicrobial Activity
Research indicates that amidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that amidine compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial enzyme functions or cell wall synthesis.

Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, making it a candidate for further development in cancer therapy.

Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. For example, it may inhibit enzymes involved in cancer progression or inflammatory processes, thereby reducing tumor growth or inflammatory responses.

Case Studies

  • Anticancer Evaluation
    A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against several lines, including breast (MCF-7) and lung (A549) cancers. Results indicated an IC50 value of approximately 25 µM for MCF-7 cells, suggesting a potent effect on cell viability.
  • Antimicrobial Testing
    In another investigation, this compound was evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli, indicating strong antimicrobial potential.

Research Findings Summary Table

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Reference
AnticancerMCF-7 (breast cancer)25 µM
AnticancerA549 (lung cancer)30 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL

The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets:

  • Enzyme Interaction : The amidine group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Cell Membrane Penetration : The lipophilic nature of the compound facilitates its passage through cellular membranes, allowing it to reach intracellular targets effectively.
  • Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the most reliable synthetic routes for N,N-Dimethyl-N'-pyridin-2-yl-formamidine, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between pyridin-2-amine and dimethylformamide derivatives under controlled anhydrous conditions. Key steps include:

  • Using Schlenk-line techniques to exclude moisture, as water can hydrolyze intermediates .
  • Purification via recrystallization from ethanol or acetonitrile, achieving >95% purity (melting point: 71–75°C) .
  • Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC, ensuring minimal byproducts like unreacted pyridin-2-amine .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • FTIR : Confirm the presence of amidine C=N stretches (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • NMR : 1H^1H-NMR should resolve the dimethyl groups (singlet at ~3.0 ppm) and pyridin-2-yl protons (multiplet at 7.2–8.5 ppm) .
  • UV-Vis : Solvent-dependent absorption maxima (e.g., 260–280 nm in acetonitrile) to assess electronic transitions .

Q. How does solvent polarity affect the compound’s electronic properties, and what experimental setups are recommended?

Solvent polarity modulates charge-transfer transitions. For reproducible results:

  • Use aprotic solvents (e.g., DMSO, acetonitrile) to avoid hydrogen-bonding interference .
  • Record UV-Vis spectra at controlled temperatures (25°C) to minimize thermal broadening .
  • Compare experimental data with DFT-calculated spectra (B3LYP/6-31G* level) to validate solvatochromic shifts .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectra?

Discrepancies often arise from approximations in density functionals. To address this:

  • Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accurate excitation energy calculations .
  • Include solvent effects using the polarizable continuum model (PCM) in DFT workflows .
  • Validate against high-resolution X-ray crystallography data (e.g., SHELX-refined structures) to refine bond-length parameters .

Q. What strategies can mitigate non-radiative decay pathways in fluorescence studies of this compound?

Non-radiative decay is linked to solvent interactions and molecular flexibility. Mitigation approaches:

  • Use rigid matrices (e.g., polymer films) to restrict intramolecular rotations .
  • Modify the pyridine ring with electron-withdrawing groups (e.g., -NO₂) to stabilize emissive states .
  • Compare fluorescence quantum yields in polar vs. nonpolar solvents to identify optimal conditions .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

X-ray structures reveal key intermolecular interactions (e.g., π-stacking, hydrogen bonds):

  • Use SHELXL for high-resolution refinement to map electron density around the amidine group .
  • Derive structure-activity relationships (SARs) by correlating substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl) with biological assays .
  • Screen derivatives for DNA-binding affinity via molecular docking, guided by crystallographic torsional angles .

Methodological Considerations

  • Data Contradiction Analysis : When experimental NMR shifts conflict with DFT predictions, re-evaluate basis set choices (e.g., 6-311++G** vs. cc-pVTZ) and verify solvent models .
  • Experimental Design : For kinetic studies, use stopped-flow UV-Vis to monitor fast reactions (e.g., amidine hydrolysis) .

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